(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride
CAS No.: 145148-39-6
Cat. No.: VC0180599
Molecular Formula: C19H26Cl2N2O
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 145148-39-6 |
---|---|
Molecular Formula | C19H26Cl2N2O |
Molecular Weight | 369.3 g/mol |
IUPAC Name | (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1 |
Standard InChI Key | WNHRFWPLRATIDT-FFUVTKDNSA-N |
Isomeric SMILES | COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl |
SMILES | COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Properties and Structure
Chemical Identification
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride represents a complex organic compound belonging to the piperidine class. It has a unique stereochemistry with specific configurations at positions 2 and 3 of the piperidine ring. The compound is characterized by several identifiers that help in its precise identification across various chemical databases and research literature.
Table 1 presents the key chemical identifiers associated with this compound:
Parameter | Value |
---|---|
IUPAC Name | (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride |
Common Name | CP-99994 dihydrochloride |
CAS Numbers | 145148-39-6, 136982-36-0, 136870-97-8 |
Molecular Formula | C19H26Cl2N2O |
Molecular Weight | 369.33 g/mol |
InChI Key | STUCSMJJXNCIOE-FFUVTKDNSA-N |
The compound is characterized by its unique stereochemistry and functional groups, including a methoxyphenyl group and a phenyl group attached to a piperidine ring. This stereochemical configuration is critical for its biological activity and distinguishes it from other similar compounds.
Structural Features and Representation
The molecule consists of a central piperidine ring with a phenyl group at position 2 and an amino group at position 3, both in the S configuration. Additionally, the amino group is substituted with a 2-methoxyphenylmethyl group. The dihydrochloride salt form contains two chloride counter-ions associated with the basic nitrogen atoms in the molecule.
The structural representation can be expressed through various notation systems:
SMILES Notation: COC1=CC=CC=C1CN2CCCC(C2C3=CC=CC=C3)N.Cl.Cl
InChI: InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19H,7,11,13-14,20H2,1H3;2*1H/t17-,19-;;/m0../s1
Physical and Chemical Properties
Physical Characteristics
The physical properties of (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride are essential for proper handling and experimental design in research settings. Understanding these properties facilitates appropriate storage conditions and experimental protocols.
The compound typically appears as a solid powder at room temperature. Its solubility profile is particularly important for preparing solutions in laboratory settings .
Table 2 summarizes the key physical properties:
Property | Characteristic |
---|---|
Physical State | Solid powder |
Color | Not specified in literature |
Solubility in Water | Soluble up to 100 mM |
Solubility in DMSO | Soluble up to 50 mM |
Storage Recommendations | Desiccate at room temperature or at -20°C |
For obtaining higher solubility, warming the container to 37°C and placing it in an ultrasonic bath for a short period can be helpful. Stock solutions can be stored below -20°C for several months, although preparing fresh solutions on the day of use is generally recommended for optimal results .
Pharmacological Profile
Receptor Binding Properties
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is primarily characterized as a high-affinity NK1 receptor antagonist. Its binding to NK1 receptors has been extensively studied, revealing impressive potency in various experimental models.
The compound demonstrates remarkable binding affinity to NK1 receptors with a Ki value of 0.145 nM in vitro. Additionally, it displays high ex vivo binding potency in gerbil striatum with an IC50 value of 36.8 nM .
Table 3 summarizes the key binding parameters:
Parameter | Value | Experimental System |
---|---|---|
Ki | 0.145 nM | In vitro binding assay |
IC50 | 36.8 nM | Ex vivo binding in gerbil striatum |
These binding parameters place (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride among the most potent NK1 receptor antagonists available for research purposes .
Functional Activity and Selectivity
Beyond its binding properties, the functional activity of this compound has been characterized in various experimental systems. It effectively attenuates endothelium-dependent contraction induced by substance P, demonstrating its functional antagonism at NK1 receptors .
An interesting pharmacological characteristic of this compound is its differential potency against different NK1 receptor agonists. Studies have shown that it is approximately 50 times more potent in inhibiting endocytosis against septide than against substance P. This suggests that the compound may interact differently with the NK1 receptor depending on which agonist it is competing against .
Schild analysis of the antagonist activities has produced apparent pA2 values of 10.2 and 11.9 for the compound acting against substance P and septide, respectively. This differential antagonism is significant as it indicates that a single antagonist can exhibit different affinities at a single NK1 receptor population, depending on the agonist with which it competes .
Comparison with Other NK1 Antagonists
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is one among several NK1 receptor antagonists used in research. Comparative studies with other antagonists help position this compound within the broader pharmacological landscape.
Table 4 presents a comparison with some other NK1 antagonists:
NK1 Antagonist | Key Characteristics | Relative Potency |
---|---|---|
CP-99994 dihydrochloride | High affinity NK1 antagonist (Ki = 0.145 nM) | Reference compound |
Aprepitant | Potent long-acting human NK1 antagonist | Comparative data not provided |
CP-96345 | Potent and selective NK1 antagonist | Less selective than CP-99994 |
SR-140333 | Potent NK1 antagonist | Comparative data not provided |
L-733,060 hydrochloride | Potent NK1 antagonist | Comparative data not provided |
These compounds represent important tools in NK1 receptor research, with (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride being among the most potent and well-characterized .
Research Applications
Neuropharmacological Studies
The primary research application of (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride lies in neuropharmacological studies investigating NK1 receptor function and substance P signaling pathways. As a high-affinity NK1 receptor antagonist, it serves as a valuable tool for elucidating the role of substance P and related tachykinins in various neurological processes.
Researchers have employed this compound in studies examining:
-
The role of NK1 receptors in pain transmission
-
Neurogenic inflammation processes
-
Substance P-mediated signaling in the central nervous system
-
Receptor endocytosis mechanisms following tachykinin binding
One significant study investigated the effects of this compound on substance P- and septide-induced endocytosis of native NK1 receptors on enteric neurons. The research demonstrated that the compound inhibits receptor endocytosis in a competitive manner, with slopes of Schild plots close to unity (−0.96 versus substance P and −1.02 versus septide) .
Methodological Considerations
When using (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride in research, several methodological considerations are important to ensure reliable and reproducible results.
Table 5 outlines key methodological considerations:
Aspect | Recommendation |
---|---|
Solution Preparation | Prepare fresh solutions when possible; for water, soluble up to 100 mM; for DMSO, soluble up to 50 mM |
Concentration Range | Typically effective in nanomolar range for in vitro studies |
Controls | Include appropriate vehicle controls (water or DMSO) |
Incubation Time | For receptor binding studies, typically 1 hour at appropriate temperature |
Species Differences | Be aware of potential species differences in NK1 receptor pharmacology |
These methodological considerations are based on published studies utilizing this compound and represent general guidelines for experimental design .
Manufacturer | Package Size | Price Range (USD) | Purity | Product Code |
---|---|---|---|---|
Cayman Chemical | 1 mg | $32 | ≥99% | 27669 |
Cayman Chemical | 5 mg | $139 | ≥99% | 27669 |
Cayman Chemical | 10 mg | $243 | ≥99% | 27669 |
Sigma-Aldrich | 5 mg | $148 | ≥98% (HPLC) | SML0752 |
Sigma-Aldrich | 25 mg | $587 | ≥98% (HPLC) | SML0752 |
TRC | 50 mg | $905 | Not specified | C781453 |
ApexBio Technology | 50 mg | $1425 | Not specified | B5422 |
This pricing information demonstrates the significant value placed on this high-purity research compound. The variation in pricing reflects differences in package size, purity specifications, and potentially manufacturing processes .
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